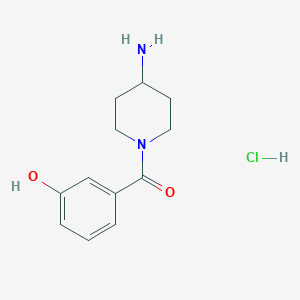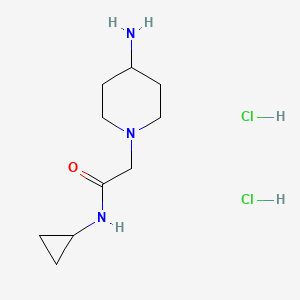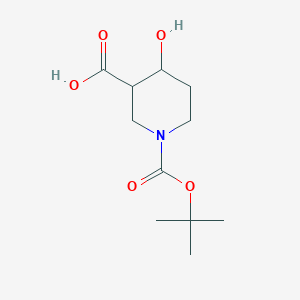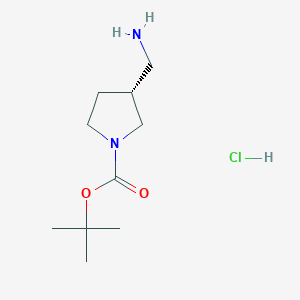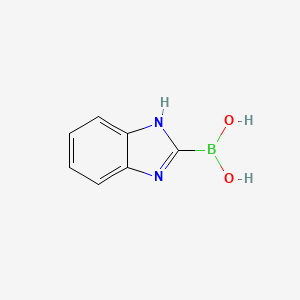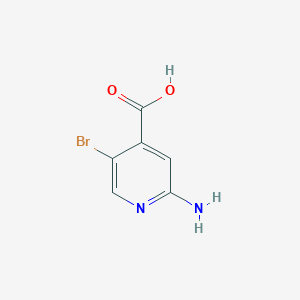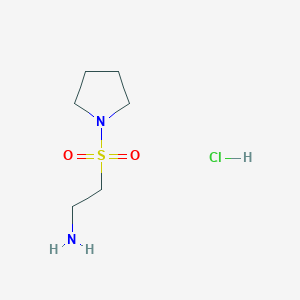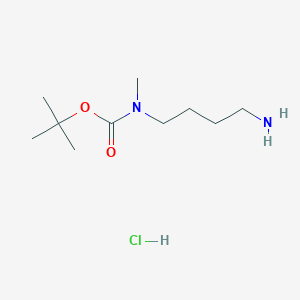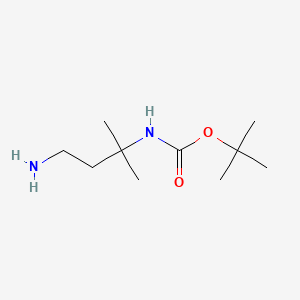![molecular formula C9H11BrFNO B1520995 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152522-37-6](/img/structure/B1520995.png)
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” consists of a bromo-fluoro phenyl group attached to a methylamino ethan-1-ol group. The InChI code for this compound is 1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 .Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research into fluorinated molecules, such as "2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol," focuses on their synthesis, chemical properties, and potential applications in various fields. For instance, studies on monofluorinated small molecules highlight the significance of planar configurations and hydrogen bonding in determining the chemical behavior of fluorinated compounds. Such insights are crucial for designing molecules with desired properties for pharmaceuticals, agrochemicals, and materials science (Burns & Hagaman, 1993).
Materials Science and Engineering
In materials science, the unique properties of fluorinated compounds, including their thermal stability and resistance to solvents and acids, make them suitable for use in advanced materials. For example, the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes reveal their potential as anticancer drugs, demonstrating the versatility of fluorinated compounds in developing new materials with biological applications (Basu Baul et al., 2009).
Biological Studies
Fluorinated compounds are also studied for their biological applications, such as in the design of fluorescent sensors for detecting metal ions or for intracellular imaging. The development of fluorescent sensors based on fluorinated compounds for the detection of aluminum ions showcases the intersection of chemistry and biology, where the unique properties of fluorinated compounds are harnessed for biological imaging and diagnostic purposes (Yadav & Singh, 2018).
Análisis Bioquímico
Biochemical Properties
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium-dependent glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity. This compound’s ability to interact with such biomolecules makes it a valuable tool in studying metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SGLT2 can affect glucose uptake and metabolism in cells, which is particularly relevant in the context of diabetes research . Additionally, this compound may impact other signaling pathways and gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For instance, its binding to SGLT2 results in the inhibition of glucose reabsorption, thereby modulating glucose levels in the body . This compound may also interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved glucose regulation in diabetic models . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism and other biochemical processes . For instance, its interaction with SGLT2 affects glucose reabsorption and utilization in the body. Additionally, this compound may influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria or nucleus may result in distinct effects on cellular metabolism or gene expression.
Propiedades
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVFGLGQNTTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
